molecular formula C2H6NaO3PS B156415 Sodium O,O-dimethyl thiophosphate CAS No. 23754-87-2

Sodium O,O-dimethyl thiophosphate

Cat. No.: B156415
CAS No.: 23754-87-2
M. Wt: 164.1 g/mol
InChI Key: LWRYJFJUTLBKPU-UHFFFAOYSA-M
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Description

Sodium O,O-dimethyl thiophosphate is an organic phosphate compound with the chemical formula C2H6NaO2PS2. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is typically a colorless to light yellow solid and is known for its low solubility in water but good solubility in organic solvents such as alcohols and ethers .

Biochemical Analysis

Biochemical Properties

Sodium O,O-dimethyl thiophosphate plays a crucial role in biochemical reactions by acting as a reagent and catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate the synthesis of important biochemical intermediates. For instance, it is involved in the production of fatty acids and amino acids, which are essential components of cellular metabolism . The compound’s interactions with enzymes and proteins are primarily catalytic, enhancing the efficiency of biochemical reactions.

Cellular Effects

This compound influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific enzymes involved in metabolic pathways, thereby impacting the overall metabolic flux within cells. Additionally, the compound can alter gene expression patterns, leading to changes in cellular function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with their active sites, thereby modulating their catalytic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound may result in alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects by enhancing metabolic processes and promoting cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It plays a role in the synthesis of fatty acids and amino acids, which are critical for cellular metabolism. The compound’s interactions with metabolic enzymes can influence the levels of various metabolites, thereby affecting the overall metabolic flux within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and overall effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interactions with specific biomolecules and its overall biochemical activity within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium O,O-dimethyl thiophosphate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl phosphite with sodium in methanol at around 40°C, followed by the addition of sulfur at 50°C. This reaction typically takes about 5 hours . Another method involves the reaction of sulfur with methanol to produce dimethyl thiophosphoric acid, which is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: Sodium O,O-dimethyl thiophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium O,O-dimethyl thiophosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Sodium monothiophosphate: Similar in structure but contains only one sulfur atom.

    Sodium dithiophosphate: Contains two sulfur atoms and is used in similar applications.

    O,O-Dimethyl dithiophosphate sodium salt: Another related compound with similar uses.

Uniqueness: Sodium O,O-dimethyl thiophosphate is unique due to its specific combination of phosphorus and sulfur atoms, which imparts distinct chemical reactivity and stability. Its ability to act as an effective electrophilic reagent makes it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

sodium;dimethoxy-oxido-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O3PS.Na/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRYJFJUTLBKPU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)([O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6NaO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1112-38-5 (Parent)
Record name Sodium O,O-dimethyl thiophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023754872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10895101
Record name Sodium O,O-dimethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23754-87-2
Record name Sodium O,O-dimethyl thiophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023754872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium O,O-dimethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium O,O-dimethyl thiophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.682
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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